2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Molecular Structure and Analysis
Studies have explored the quantum chemical insights into the molecular structure of related compounds, focusing on their equilibrium geometry, vibrational assignments, and intermolecular interactions. For instance, research on a similar anti-COVID-19 molecule highlighted the importance of natural bond orbital calculations and vibrational mode analysis to understand the molecular interactions and stability (S. Mary et al., 2020). This approach aids in elucidating the chemical and physical properties of novel compounds for potential therapeutic applications.
Anticancer Potential and Drug Design
The synthesis and evaluation of new derivatives, particularly those involving thieno[3,2-d]pyrimidine, have shown promising antitumor activity. A study synthesizing novel thieno[3,2-d]pyrimidine derivatives reported significant anticancer activity against various human cancer cell lines, showcasing the therapeutic potential of such compounds (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). These findings contribute to the drug discovery process, offering a basis for developing new cancer treatments.
Biochemical and Pharmacokinetic Analysis
The biochemical properties and pharmacokinetic profiles of compounds with similar structures have been studied, with an emphasis on their binding energy and interactions with biological targets. For instance, research into the antiviral potency of related molecules against SARS-CoV-2 protein suggests a strong potential for these compounds in treating viral infections (S. Mary et al., 2020). Such studies are crucial for understanding how these compounds interact with biological systems, paving the way for their application in medicine.
Radioligand Development for Imaging Studies
Compounds structurally related to 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide have been explored as radioligands for imaging studies. Research on derivatives labeled with positron emitters for peripheral benzodiazepine receptor imaging showcases the utility of such compounds in developing diagnostic tools (Ming-Rong Zhang et al., 2003). These applications highlight the versatility of the compound's framework in contributing to advancements in medical imaging techniques.
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-29-15-6-4-5-14(11-15)12-24-19(27)13-31-22-25-17-9-10-30-20(17)21(28)26(22)18-8-3-2-7-16(18)23/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQESJIGYJYHTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide |
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